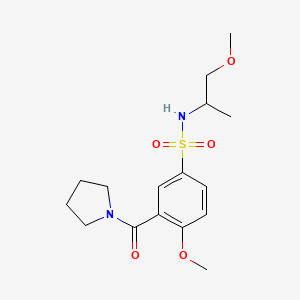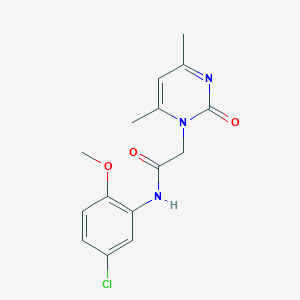
N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N'-phenylurea
Descripción general
Descripción
N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N'-phenylurea (MOQPU) is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound has been found to possess significant biological activities, making it an important tool in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N'-phenylurea is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of various enzymes and signaling pathways. For example, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N'-phenylurea has been shown to inhibit the activity of tyrosine kinase, which is involved in cell proliferation and differentiation. Additionally, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N'-phenylurea has been found to inhibit the activity of topoisomerase, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N'-phenylurea has been found to possess a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. Additionally, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N'-phenylurea has been found to decrease the expression of several pro-inflammatory cytokines, including TNF-alpha and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N'-phenylurea has several advantages and limitations for lab experiments. One of the main advantages is its potent biological activity, which makes it an ideal tool for studying various biological processes. Additionally, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N'-phenylurea is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the main limitations of N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N'-phenylurea is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N'-phenylurea. One area of interest is the development of more potent derivatives of N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N'-phenylurea that can be used in the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N'-phenylurea and its effects on various signaling pathways. Finally, the development of new methods for synthesizing and purifying N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N'-phenylurea could lead to more efficient and cost-effective production of this important compound.
Conclusion:
In conclusion, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N'-phenylurea is a synthetic compound that has been extensively used in scientific research due to its diverse range of biological activities. It possesses potent anti-tumor, anti-inflammatory, and anti-microbial properties and has been found to inhibit the activity of several enzymes. While N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N'-phenylurea has several advantages for lab experiments, it also has limitations that need to be addressed. Future research involving N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N'-phenylurea could lead to the development of new drugs and therapies for various diseases.
Aplicaciones Científicas De Investigación
N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N'-phenylurea has been extensively used in scientific research due to its diverse range of biological activities. It has been found to possess potent anti-tumor, anti-inflammatory, and anti-microbial properties. Additionally, N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N'-phenylurea has been shown to inhibit the activity of several enzymes, including tyrosine kinase, topoisomerase, and carbonic anhydrase.
Propiedades
IUPAC Name |
1-(2-methyl-4-oxoquinazolin-3-yl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-17-14-10-6-5-9-13(14)15(21)20(11)19-16(22)18-12-7-3-2-4-8-12/h2-10H,1H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCVVCOTBTYGTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-N'-phenylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 4-(2-phenoxyethyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-4-piperidinecarboxylate](/img/structure/B4752939.png)
![1-methyl-4-({[(3-methylphenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B4752941.png)
![N-[4-(4-morpholinyl)benzyl]-3-phenylpropanamide](/img/structure/B4752946.png)
![2-oxo-2-phenylethyl 2-[(2-chloro-6-nitrophenyl)thio]benzoate](/img/structure/B4752948.png)
![N-(2-fluorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4752961.png)
![methyl 7-cyclopropyl-2,4-dioxo-1-phenyl-3-(3-pyridinylmethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4752971.png)
![N-(2-furylmethyl)-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4752977.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4752985.png)
![2-{[3-(4-methylphenyl)propanoyl]amino}benzamide](/img/structure/B4752990.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B4753013.png)
![2-{[(2-methylbenzyl)thio]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4753024.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4753026.png)